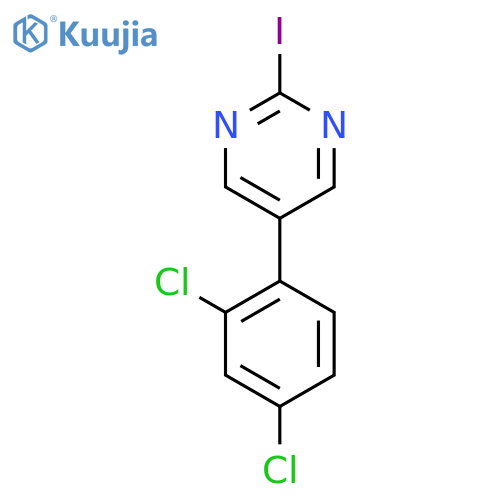

Cas no 1361679-53-9 (5-(2,4-Dichlorophenyl)-2-iodopyrimidine)

5-(2,4-Dichlorophenyl)-2-iodopyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-(2,4-dichlorophenyl)-2-iodopyrimidine

- 5-(2,4-Dichlorophenyl)-2-iodopyrimidine

-

- インチ: 1S/C10H5Cl2IN2/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H

- InChIKey: SHZUIOFTJDWOQO-UHFFFAOYSA-N

- ほほえんだ: IC1=NC=C(C=N1)C1C=CC(=CC=1Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 210

- トポロジー分子極性表面積: 25.8

- 疎水性パラメータ計算基準値(XlogP): 3.8

5-(2,4-Dichlorophenyl)-2-iodopyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A039001430-500mg |

5-(2,4-Dichlorophenyl)-2-iodopyrimidine |

1361679-53-9 | 98% | 500mg |

1,189.08 USD | 2021-06-01 | |

| Alichem | A039001430-1g |

5-(2,4-Dichlorophenyl)-2-iodopyrimidine |

1361679-53-9 | 98% | 1g |

2,125.46 USD | 2021-06-01 | |

| Alichem | A039001430-250mg |

5-(2,4-Dichlorophenyl)-2-iodopyrimidine |

1361679-53-9 | 98% | 250mg |

865.92 USD | 2021-06-01 |

5-(2,4-Dichlorophenyl)-2-iodopyrimidine 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

5-(2,4-Dichlorophenyl)-2-iodopyrimidineに関する追加情報

5-(2,4-Dichlorophenyl)-2-iodopyrimidine: A Comprehensive Overview

The compound 5-(2,4-Dichlorophenyl)-2-iodopyrimidine (CAS No. 1361679-53-9) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the 2-iodo group and the 5-(2,4-dichlorophenyl) substituent imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.

Recent studies have highlighted the potential of 5-(2,4-Dichlorophenyl)-2-iodopyrimidine in drug discovery and development. Its structure allows for precise molecular interactions, which are critical in designing bioactive compounds. The pyrimidine ring serves as a scaffold for various functional groups, enabling the molecule to interact with biological targets such as enzymes and receptors. The 2-iodo group, in particular, plays a crucial role in modulating the electronic properties of the molecule, enhancing its reactivity and selectivity in biochemical environments.

The synthesis of 5-(2,4-Dichlorophenyl)-2-iodopyrimidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to achieve high yields and purity levels. The use of transition metal catalysts has been particularly beneficial in facilitating key transformations, such as the coupling reactions that form the pyrimidine ring.

In terms of pharmacological activity, 5-(2,4-Dichlorophenyl)-2-iodopyrimidine has shown promising results in preclinical studies. It exhibits potent inhibitory effects on certain kinases, which are key enzymes involved in cellular signaling pathways. This makes it a potential candidate for the development of anti-cancer drugs targeting specific oncogenic pathways. Additionally, the compound has demonstrated anti-viral properties, particularly against enveloped viruses, due to its ability to disrupt viral entry mechanisms.

The structural versatility of 5-(2,4-Dichlorophenyl)-2-iodopyrimidine also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has led to its exploration as a component in advanced materials such as metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies.

Recent advancements in computational chemistry have further enhanced our understanding of the properties of 5-(2,4-Dichlorophenyl)-2-iodopyrimidine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have enabled researchers to predict how modifications to the molecule's structure could enhance its bioavailability or improve its binding affinity to target molecules.

In conclusion, 5-(2,4-Dichlorophenyl)-2-iodopyrimidine (CAS No. 1361679-53-9) is a versatile compound with significant potential across multiple scientific domains. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both medicinal chemistry and materials innovation.

1361679-53-9 (5-(2,4-Dichlorophenyl)-2-iodopyrimidine) 関連製品

- 897453-63-3(1,3,9-trimethyl-8-{(naphthalen-1-yl)methylsulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione)

- 1312368-90-3({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid)

- 2229513-28-2(tert-butyl N-2-(1-amino-2-methylpropan-2-yl)-5-methoxyphenylcarbamate)

- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)

- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

- 1467100-59-9(4-(3-chloro-4-methoxyphenyl)-1,3-oxazolidin-2-one)

- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)